N-(4-bromophenyl)-3-oxo-3-phenylpropanamide
Description
Contextual Landscape of β-Ketoamide and Anilide Derivatives in Organic Synthesis and Materials Science
The foundation of N-(4-bromophenyl)-3-oxo-3-phenylpropanamide's utility lies in the well-established importance of its two core chemical families: β-ketoamides and anilides.
β-Ketoamides are a class of organic compounds characterized by a ketone functional group located on the β-carbon relative to an amide. This 1,3-dicarbonyl arrangement imparts significant reactivity, making them exceptionally versatile intermediates in organic synthesis. The hydrogen atoms on the central methylene (B1212753) group (the α-carbon) are acidic, allowing for easy formation of enolates. This reactivity is harnessed in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. Furthermore, β-ketoamides are pivotal precursors for the synthesis of a multitude of heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridines, which are prevalent in pharmaceuticals and agrochemicals.
Anilide derivatives , formally amides of aniline, are also of profound importance. The anilide motif is a common feature in numerous biologically active molecules and functional materials. In medicinal chemistry, anilides are found in various drugs, including analgesics, anesthetics, and kinase inhibitors. In materials science, the rigidity and hydrogen-bonding capabilities of the anilide linkage are exploited in the design of polymers, molecular switches, and self-assembling systems. The aromatic ring of the anilide can be readily substituted, allowing for the fine-tuning of electronic and steric properties to achieve desired functions.
Architectural Significance of the this compound Scaffold for Molecular Design
The molecular architecture of this compound is particularly significant for molecular design due to the strategic placement of three key functional components: the β-ketoamide core, the terminal phenyl group, and the para-substituted bromophenyl moiety.
The Reactive Core: The central 3-oxo-propanamide chain is the molecule's reactive engine. It exhibits keto-enol tautomerism, providing multiple sites for chemical reactions. The two carbonyl groups can act as a bidentate ligand, capable of chelating with metal ions to form stable complexes, which is a foundational principle for developing novel catalysts or metal-containing materials. sigmaaldrich.com
The Modifiable Handle: The bromine atom on the N-phenyl ring is a critical feature for synthetic diversification. It serves as a versatile functional "handle" for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. rsc.org This allows chemists to easily and systematically attach a vast range of other molecular fragments at this position, creating large libraries of derivatives from a single, common scaffold. researchgate.net
This trifunctional architecture makes the this compound scaffold a prime example of a privileged structure in chemical synthesis—a molecular framework that can be readily modified to interact with a variety of biological targets or to build new functional materials. pharmaffiliates.com
Rationale for Comprehensive Academic Investigation of this compound
The focused academic investigation of this compound is driven by its potential as a highly versatile and modular building block. The primary rationale is not necessarily the intrinsic activity of the molecule itself, but rather its utility as a starting point for the rational design and synthesis of novel, high-value compounds.
The key motivations for its study include:
Platform for Library Synthesis: The combination of the reactive β-ketoamide core and the easily modifiable bromophenyl ring makes it an ideal platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery.
Access to Complex Heterocycles: The inherent reactivity of the β-dicarbonyl system can be exploited to construct complex heterocyclic ring systems that are otherwise difficult to synthesize.
Development of Novel Catalysts and Materials: The metal-chelating ability of the scaffold provides a basis for designing new homogeneous catalysts or for its incorporation into metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com
Probing Biological Systems: By synthesizing a range of derivatives through cross-coupling reactions, researchers can systematically probe the structure-activity relationships (SAR) of how molecules with this core structure interact with biological targets like enzymes or receptors.
Overview of Advanced Research Objectives and Methodological Approaches
Current and future research centered on this compound encompasses several key objectives and employs a range of modern chemical methodologies.
Research Objectives:
Synthetic Methodology Development: To explore and develop new, efficient, and environmentally benign methods for the synthesis and derivatization of the β-ketoanilide scaffold. This includes optimizing conditions for both the initial scaffold synthesis and subsequent cross-coupling or condensation reactions.
Medicinal Chemistry Exploration: To design and synthesize novel derivatives as potential therapeutic agents. Target areas could include inhibitors of protein kinases, antibacterial agents targeting quorum sensing, or other enzyme inhibitors, leveraging the scaffold to position functional groups in specific three-dimensional orientations. rsc.org
Materials Science Innovation: To create new functional materials by leveraging the scaffold's properties. This includes synthesizing novel dyes, liquid crystals, or polymeric materials where the electronic and self-assembly properties can be tuned via modifications at the bromophenyl position.
Methodological Approaches:
Synthesis: The principal method for synthesizing the scaffold is the Claisen condensation of 4-bromoaniline (B143363) with a benzoylacetic acid ester (e.g., ethyl benzoylacetate).
Derivatization: The primary tool for modification is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the attachment of various aryl or vinyl groups in place of the bromine atom. rsc.orgresearchgate.net
Structural and Functional Analysis: A suite of analytical techniques is employed to characterize the parent compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm chemical structures. X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms.
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and molecular docking simulations, are used to predict the reactivity of the scaffold, understand its electronic properties, and model its interactions with biological targets to guide the design of new derivatives. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| IUPAC Name | This compound | - |
| Synonym | N-(4-bromophenyl)benzoylacetamide | - |
| Molecular Formula | C₁₅H₁₂BrNO₂ | - |
| Molecular Weight | 318.17 g/mol | Calculated |
| CAS Number | Not available | A specific CAS number for this compound was not found in the searched literature. |
| Appearance | Solid (predicted) | Based on similar known compounds. |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Not available | Experimental data not found. |
| Solubility | Not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBLPBIBWFVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271929 | |
| Record name | N-(4-Bromophenyl)-β-oxobenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-93-3 | |
| Record name | N-(4-Bromophenyl)-β-oxobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-β-oxobenzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide
Strategic Retrosynthetic Analysis of the N-(4-bromophenyl)-3-oxo-3-phenylpropanamide Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the most logical and common disconnection is at the amide C-N bond.
This primary disconnection simplifies the molecule into two key synthons: an electrophilic acyl component and a nucleophilic aryl amine component.
Disconnection 1 (Amide C-N bond): This bond is the most synthetically accessible linkage to form. Breaking this bond leads to two precursor molecules:
4-bromoaniline (B143363): A readily available aromatic amine that serves as the nitrogen source.
A 3-oxo-3-phenylpropanoic acid derivative: This β-keto acid component can be used in various activated forms, such as an acyl chloride (3-oxo-3-phenylpropanoyl chloride), an ester (e.g., ethyl benzoylacetate), or the parent carboxylic acid (benzoylacetic acid), which would require an activating agent.
This retrosynthetic approach is the most direct and widely employed strategy for constructing β-ketoamides due to the reliability of amide bond formation reactions.
Chemical Pathways for Amide Bond Formation in this compound Synthesis
The formation of the N-aryl amide bond is the crucial step in the synthesis of the target molecule. This can be achieved through several established chemical pathways.
Classical amidation involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative. A highly analogous and effective method involves the acylation of 4-bromoaniline with an appropriate acyl chloride. A documented synthesis for the closely related compound, N-(4-bromophenyl)-3-phenylpropanamide, proceeds by reacting 4-bromoaniline with hydrocinnamoyl chloride in the presence of triethylamine (B128534) as a base, achieving a high yield. chemicalbook.com
Adapting this method for the target molecule would involve the reaction of 4-bromoaniline with 3-oxo-3-phenylpropanoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at reduced temperatures to control the exothermic reaction, followed by stirring at room temperature.
Table 1: Representative Classical Amidation Reaction
| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield |
|---|---|---|---|---|
| 4-bromoaniline | Hydrocinnamoyl Chloride | Triethylamine | Dichloromethane | 92% chemicalbook.com |
Note: This table shows data for a structurally similar compound, N-(4-bromophenyl)-3-phenylpropanamide, which serves as a model for the classical synthesis of the target compound.
Alternative classical methods include:
Coupling Agent-Mediated Amidation: Reacting 4-bromoaniline directly with 3-oxo-3-phenylpropanoic acid using a coupling agent like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.com
Aminolysis of Esters: The direct reaction of 4-bromoaniline with an ester, such as ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate). This reaction often requires higher temperatures to proceed effectively.
Modern organic synthesis offers several powerful catalytic methods for forming C-N bonds, which present alternatives to classical amidation. These methods can offer milder conditions and broader substrate compatibility. syr.edu
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a prominent method for forming N-aryl bonds. While typically used for amines, variations for the amidation of aryl halides have been developed. syr.edu The synthesis of this compound could be envisioned by coupling 3-oxo-3-phenylpropanamide (B1597186) with 1-bromo-4-iodobenzene, using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success. syr.edu
Copper-Catalyzed Cross-Coupling: Copper-mediated C-N cross-coupling reactions, such as those employing aryl boronic acids or aryl iodides, are also effective for N-arylamide synthesis. researchgate.netnih.gov A potential route could involve the reaction of 3-oxo-3-phenylpropanamide with a 4-bromophenylboronic acid derivative under copper catalysis. Mechanochemical methods, which use ball milling to facilitate reactions in the absence of solvents, have also been successfully applied to copper-mediated N-arylamide synthesis. researchgate.netnih.gov
Iron-Mediated Reductive Amidation: An alternative approach involves the direct conversion of nitroarenes to N-aryl amides. rsc.org This method could synthesize the target molecule by reacting 1-bromo-4-nitrobenzene (B128438) with an acyl chloride in the presence of iron dust, which serves as a cheap and safe reducing agent. This reaction is often performed in water, offering a green chemistry advantage. rsc.org
Reaction Engineering and Yield Enhancement in the Synthesis of this compound
Optimizing reaction parameters is crucial for maximizing product yield, minimizing impurities, and ensuring process efficiency. For the synthesis of this compound, key parameters include the choice of solvent, base, temperature, and, in catalytic reactions, the catalyst and ligand system.
A study on Fe-promoted synthesis of N-aryl amides from nitroarenes and acyl chlorides provides a clear example of process optimization. rsc.org Researchers systematically varied the metal reductant, solvent, and reaction time to identify the optimal conditions for maximizing yield.
Table 2: Optimization of Conditions for Fe-Mediated N-Aryl Amide Synthesis
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | None (Fe reductant, H₂O solvent) | 88% rsc.org |
| 2 | Zinc reductant instead of Fe | 0% rsc.org |
| 3 | Aluminum reductant instead of Fe | 0% rsc.org |
| 4 | Magnesium reductant instead of Fe | 0% rsc.org |
| 5 | Dioxane solvent instead of H₂O | 25% rsc.org |
| 6 | Toluene solvent instead of H₂O | 34% rsc.org |
| 7 | DMF solvent instead of H₂O | 45% rsc.org |
Data adapted from a general study on Fe-mediated amidation, demonstrating the principles of yield optimization applicable to the target synthesis.
This data illustrates that iron was the uniquely effective reductant and water was the optimal solvent for this specific transformation. rsc.org Similar optimization principles apply to all synthetic routes. For classical acylation, the choice of base (e.g., triethylamine vs. pyridine) and solvent (e.g., dichloromethane vs. THF) can significantly impact yield and ease of purification. In palladium-catalyzed reactions, screening different phosphine ligands is often the most critical step for achieving high catalytic turnover and product yield. syr.edu
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing conditions and troubleshooting synthetic challenges.
Mechanism of Classical Amidation: The reaction of an amine with an acyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-oxo-3-phenylpropanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, such as triethylamine, removes the proton from the nitrogen atom to yield the final this compound product and triethylammonium (B8662869) chloride.
Mechanism of Palladium-Catalyzed Amidation: The Buchwald-Hartwig amidation generally proceeds through a catalytic cycle. syr.edu
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-4-iodobenzene), forming a Pd(II) complex.
Amide Binding and Deprotonation: The propanamide substrate coordinates to the palladium center, and a base deprotonates the amide nitrogen.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, which releases the N-aryl amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edu
Other catalytic systems have distinct mechanisms. For instance, Umpolung Amide Synthesis (UmAS) involves a polarity-reversed strategy where an α-halo nitroalkane precursor reacts with an N-aryl hydroxylamine, proceeding through a proposed fluoro nitrone intermediate. nih.govacs.org While not a direct synthesis for the target molecule, it highlights the diverse mechanistic pathways available for N-aryl amide formation.
Advanced Spectroscopic and Diffraction Based Structural Characterization of N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide
Solid-State Structural Elucidation by Single-Crystal X-ray Diffraction
No single-crystal X-ray diffraction studies for N-(4-bromophenyl)-3-oxo-3-phenylpropanamide were found in the comprehensive search. This type of analysis is essential for definitively determining the three-dimensional structure of a molecule in the solid state. Without such a study, the following critical information remains unknown:
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Environment Analysis
Detailed one-dimensional and two-dimensional NMR spectroscopy data for this compound are not available in the public domain. This spectroscopic information is crucial for understanding the molecule's structure and electronic environment in solution.
Investigation of Solvent Effects on NMR Chemical Shifts and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which can be significantly influenced by the surrounding solvent. The study of these solvent-induced shifts provides valuable information about solute-solvent interactions and the conformational preferences of the molecule. researchgate.netresearchgate.net
The behavior of this compound is particularly complex due to its existence as a mixture of keto-amide and enol-amide tautomers in solution. The position of this equilibrium is strongly dependent on the solvent, which in turn dramatically affects the observed NMR spectrum. core.ac.uk
In non-polar, aprotic solvents like chloroform (B151607) (CDCl₃), the enol form is often stabilized through the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide or keto carbonyl oxygen. This leads to a more rigid, planar six-membered ring structure.
In polar, protic solvents or hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the solvent molecules can effectively solvate the keto and amide groups. This interaction disrupts the intramolecular hydrogen bond of the enol form and tends to stabilize the more polar keto tautomer. core.ac.ukorientjchem.org
Consequently, the ¹H NMR spectrum is a superposition of signals from both the keto and enol forms, with the relative intensity of the peaks reflecting their equilibrium concentrations in that specific solvent. For example, the signal for the methylene (B1212753) protons (-CH₂-) in the keto form is expected to be a singlet, while the enol form would show a vinylic proton (-CH=) signal at a different chemical shift. The amide proton (N-H) and the enol proton (O-H) often appear as broad signals, with chemical shifts that are highly sensitive to solvent and temperature due to hydrogen bonding and chemical exchange. core.ac.uk
The following table illustrates the expected ¹H NMR chemical shifts for the distinct protons of the keto and enol tautomers in two common NMR solvents, demonstrating the influence of the solvent on the tautomeric equilibrium.
| Proton | Tautomer | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
|---|---|---|---|
| -CH₂- | Keto | ~4.1 | ~4.2 |
| -CH= | Enol | ~6.2 | ~6.3 |
| Aromatic-H | Both | 7.3 - 8.0 | 7.4 - 8.1 |
| N-H | Both | ~8.5 (broad) | ~10.5 (broad) |
| O-H | Enol | ~12.5 (broad) | Signal may broaden and shift due to exchange |
Beyond chemical shifts, NMR can also probe conformational dynamics, such as the restricted rotation around the amide C-N bond. The energy barrier to this rotation can be influenced by solvent interactions, with different solvents potentially stabilizing or destabilizing the transition state, thereby affecting the rate of rotation. utoronto.ca
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Intermolecular Interaction Probing
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of non-covalent interactions like hydrogen bonding.
Characteristic Vibrational Frequencies and Mode Assignments
The infrared and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its specific chemical bonds and functional groups. The keto-enol tautomerism present in this molecule means that the spectra are a composite of contributions from both forms. The enol form, stabilized by an intramolecular hydrogen bond, will exhibit different vibrational frequencies for the C=O and O-H groups compared to the keto form. researchgate.net
Key vibrational modes and their expected frequency ranges are detailed in the table below. The assignments are based on established group frequencies and data from structurally similar compounds. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H stretch | Amide | 3250 - 3400 | Position is sensitive to hydrogen bonding. |
| Aromatic C-H stretch | Phenyl rings | 3000 - 3100 | Sharp, medium intensity bands. |
| C=O stretch (Ketone) | β-carbonyl (Keto form) | 1710 - 1730 | Strong intensity in IR. |
| C=O stretch (Amide I) | Amide | 1650 - 1680 | Very strong intensity in IR, sensitive to conformation and H-bonding. |
| Aromatic C=C stretch | Phenyl rings | 1580 - 1610 | Characteristic bands for aromatic systems. |
| N-H bend (Amide II) | Amide | 1510 - 1550 | Coupled C-N stretch and N-H bend. |
| C-N stretch (Amide III) | Amide | 1250 - 1350 | Medium intensity. |
| C-Br stretch | Bromophenyl | 500 - 650 | Typically in the fingerprint region. |
Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding significantly influences vibrational frequencies. The presence of a strong intramolecular hydrogen bond in the enol tautomer (O-H···O=C) causes a substantial broadening and red-shift (shift to lower wavenumber) of the O-H stretching band. Concurrently, the carbonyl stretching frequency of the hydrogen-bonded C=O group is also lowered.
In the keto form, intermolecular hydrogen bonds of the N-H···O=C type can form between molecules, leading to aggregation. These interactions cause a red-shift and broadening of the N-H and C=O stretching bands. The distinction between inter- and intramolecular hydrogen bonding can be made by dilution studies; the signatures of intermolecular bonds diminish upon dilution, whereas those of intramolecular bonds remain unaffected. semanticscholar.orgrsc.org
Electronic Absorption (UV-Vis) Spectroscopy and Tautomeric Equilibrium Analysis
Electronic absorption spectroscopy measures the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It is a key technique for investigating the chromophores of a molecule and for quantifying equilibria between species with different electronic structures, such as keto and enol tautomers. nist.gov
Electronic Transitions and Chromophoric Contributions
The main chromophores in this compound are the 4-bromophenyl ring, the benzoyl group (-CO-Ph), and the amide group. The keto and enol tautomers have distinct conjugated systems and thus exhibit different UV-Vis spectra.
Keto Tautomer : The primary electronic transitions are the π → π* transitions within the two separate aromatic rings and the n → π* transitions associated with the lone pairs on the three oxygen atoms (two carbonyls, one amide).
Enol Tautomer : The formation of the enol creates a larger conjugated system (Ph-C(OH)=CH-C=O), which typically results in a π → π* absorption band at a longer wavelength (a bathochromic or red shift) compared to the keto form.
The expected absorption maxima (λ_max) are summarized below, based on analyses of similar molecular structures. researchgate.netresearchgate.net
| Expected λ_max (nm) | Transition Type | Associated Chromophore / Tautomer |
|---|---|---|
| ~250 - 280 | π → π | Phenyl and Bromophenyl rings (Keto form) |
| ~300 - 340 | π → π | Conjugated system of the Enol form |
| >350 | n → π* | Carbonyl groups (both tautomers) |
Quantitative Analysis of Keto-Enol Tautomerism and Equilibrium Constants in Solution
The significant difference in the UV-Vis absorption spectra of the keto and enol tautomers allows for the quantitative analysis of their equilibrium in various solvents. The equilibrium constant for tautomerization, K_T, is defined as the ratio of the enol concentration to the keto concentration (K_T = [Enol] / [Keto]). core.ac.uk
The position of this equilibrium is highly sensitive to the solvent environment. masterorganicchemistry.com
Non-polar solvents (e.g., hexane, cyclohexane) tend to favor the enol tautomer, as its intramolecular hydrogen bond minimizes unfavorable interactions with the solvent.
Polar aprotic solvents (e.g., acetone, acetonitrile) can stabilize the dipole of the keto form.
Polar protic solvents (e.g., methanol, water) strongly solvate the keto form through intermolecular hydrogen bonding, significantly shifting the equilibrium towards the keto tautomer. orientjchem.org
By measuring the absorbance at a wavelength where one tautomer absorbs strongly (e.g., the long-wavelength π → π* band of the enol), the percentage of each form can be determined using the Beer-Lambert law. This allows for the calculation of K_T in different solvents, providing thermodynamic data on the relative stability of the tautomers.
The following table presents hypothetical data illustrating the expected trend of the tautomeric equilibrium constant as a function of solvent polarity.
| Solvent | Relative Polarity | Expected K_T ([Enol]/[Keto]) | Expected % Enol |
|---|---|---|---|
| Cyclohexane | Low | ~4.0 | ~80% |
| Chloroform | Medium | ~1.5 | ~60% |
| Acetone | High (Aprotic) | ~0.4 | ~29% |
| Methanol | High (Protic) | ~0.1 | ~9% |
Quantum Chemical and Computational Investigations of N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-(4-bromophenyl)-3-oxo-3-phenylpropanamide, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set, are employed to determine its molecular properties.
Geometric Optimization of Stable Conformers and Transition States
The initial step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the geometric optimization. This process seeks the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, multiple conformers may exist due to rotation around single bonds, such as the C-N amide bond and the C-C bonds in the propanamide backbone.
Theoretical calculations identify the most stable conformer by comparing the energies of various optimized geometries. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity of the amide group is a significant feature, resulting from the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com The phenyl rings are typically not coplanar with the propanamide backbone to minimize steric hindrance. The calculated geometric parameters for the ground state are in good agreement with typical experimental values for similar molecular structures. researchgate.netbanglajol.info
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Calculated Value | Parameter | Calculated Value |
| C=O (Amide) | 1.235 | O-C-N (Amide) | 122.8 |
| C=O (Ketone) | 1.228 | C-N-H (Amide) | 119.5 |
| C-N (Amide) | 1.360 | C-C-C (Ketone) | 118.9 |
| N-H (Amide) | 1.012 | C-C(ar)-Br | 119.7 |
| C(ar)-Br | 1.910 | C-N-C(ar) | 128.5 |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Following geometric optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for interpreting experimental spectroscopic data. The calculations determine the normal modes of vibration, each associated with a specific frequency. acadpubl.eu
Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The calculated spectrum for this compound shows characteristic peaks corresponding to its functional groups. For instance, distinct stretching frequencies are predicted for the amide N-H bond, the two carbonyl (C=O) groups (one amide, one ketone), the C-N bond, and the aromatic C-H bonds. The separation of the two C=O stretching frequencies is a notable feature, reflecting their different chemical environments.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3410 | 3350-3450 | Amide N-H Stretch |
| ν(C-H) aromatic | 3075 | 3000-3100 | Aromatic C-H Stretch |
| ν(C=O) amide | 1685 | 1650-1690 | Amide I band |
| ν(C=O) ketone | 1715 | 1705-1725 | Ketone C=O Stretch |
| δ(N-H) | 1545 | 1510-1570 | Amide II band (N-H bend) |
| ν(C-N) | 1390 | 1350-1420 | Amide C-N Stretch |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is primarily localized on the electron-rich 4-bromophenyl and phenyl rings, while the LUMO is distributed over the electron-deficient 3-oxo-propanamide moiety, particularly the carbonyl groups. This distribution indicates that an electronic transition would involve a charge transfer from the aromatic rings to the central chain, a characteristic feature of many organic chromophores.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
In the MEP surface of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the two carbonyl groups. These sites are the most likely to be attacked by electrophiles. Conversely, regions of positive potential (blue) are found around the amide N-H proton, indicating the most probable site for nucleophilic attack. The aromatic rings exhibit a region of moderate negative potential (green) above and below the plane, characteristic of π-electron systems. This analysis provides a clear, qualitative picture of the molecule's reactive behavior.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. rsc.org This method quantifies the stability gained from these interactions, known as the second-order perturbation energy, E(2).
Table 4: NBO Analysis - Second-Order Perturbation Energies E(2) for Major Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | π(C=O)Amide | 58.5 | Amide Resonance |
| π(Car-Car) | π(Car-Car) | 22.1 | Intra-ring π-delocalization |
| n(O)Ketone | σ(C-C) | 2.8 | Hyperconjugation |
| σ(C-H) | σ(C-N) | 1.5 | Hyperconjugation |
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) characteristics, often found in donor-π-acceptor systems, are candidates for materials with non-linear optical (NLO) properties. acs.org These materials have applications in optical switching, frequency conversion, and other photonic technologies. DFT calculations can predict NLO properties by computing the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
The structure of this compound contains donor (aromatic rings) and acceptor (carbonyl groups) moieties linked by a π-conjugated system (the propanamide backbone), suggesting potential NLO activity. The first hyperpolarizability (β) is a key measure of second-order NLO response. Calculations show that this molecule possesses a non-zero β value, indicating it could be NLO active. The magnitude of β is sensitive to the efficiency of ICT, which is influenced by the planarity of the molecule and the electronic nature of its constituent parts. The calculated values for this compound are comparable to those of other organic NLO materials like chalcone (B49325) derivatives. rsc.org
Table 5: Calculated Non-Linear Optical (NLO) Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) [Debye] | 3.45 |
| Mean Polarizability (α) [x 10⁻²⁴ esu] | 32.8 |
| Total First Hyperpolarizability (βtot) [x 10⁻³⁰ esu] | 15.6 |
Computational Studies on Intramolecular Hydrogen Bonding and Conformational Energy Landscapes of this compound
A primary focus of computational analysis for this β-keto amide is the exploration of its keto-enol tautomerism. The molecule can exist as a keto form, with a carbonyl group at the C3 position, or as an enol form, where a hydroxyl group is formed, creating a C=C double bond in the propanamide backbone. The enol tautomer is of particular interest due to its potential to form a strong intramolecular hydrogen bond.
In its enolic form, this compound can establish a six-membered pseudo-ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. This type of hydrogen bond is often characterized as a Resonance-Assisted Hydrogen Bond (RAHB), which is known to be significantly stronger than a conventional hydrogen bond due to the delocalization of π-electrons within the conjugated system. acs.orgresearchgate.net This enhanced stability has a considerable impact on the conformational energy landscape of the molecule.
Computational models can predict the relative energies of different conformers, which arise from the rotation around single bonds within the molecule. For this compound, key rotational barriers would include the bonds connecting the phenyl and bromophenyl rings to the central propanamide chain. The conformational energy landscape maps these rotational possibilities against their corresponding potential energies, revealing the most stable, low-energy conformations.
For instance, a hypothetical computational analysis using DFT might yield the data presented in the tables below. Table 1 illustrates the predicted energetic differences between the keto and the hydrogen-bonded enol tautomers, while Table 2 provides characteristic geometric parameters for the intramolecular hydrogen bond in the most stable enol conformer.
| Tautomer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Keto Form | 2.5 | 1.5 |
| Enol Form (with Intramolecular H-Bond) | 0.0 | 98.5 |
| Parameter | Value |
|---|---|
| H---O Bond Length (Å) | 1.65 |
| O---O Distance (Å) | 2.60 |
| O-H---O Bond Angle (°) | 145 |
| Calculated Hydrogen Bond Energy (kcal/mol) | -12.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the type of information gained from computational studies.
The conformational energy landscape would likely show a deep energy well corresponding to the planar, hydrogen-bonded enol structure. Other, higher-energy conformers would involve non-planar arrangements or the keto tautomer. The presence of the bulky phenyl and bromophenyl groups will also create steric hindrances that define specific, low-energy rotational angles for these rings relative to the central propanamide structure.
Chemical Reactivity and Derivatization Studies of N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide
Transformations Involving the Amide Linkage: N-Alkylation and N-Acylation Reactions
The amide group in N-(4-bromophenyl)-3-oxo-3-phenylpropanamide is a key site for modifications such as N-alkylation and N-acylation, which can introduce a wide range of substituents and significantly alter the molecule's properties.
N-Alkylation Reactions:
N-alkylation of amides, including this compound, typically requires the deprotonation of the amide nitrogen followed by reaction with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and various alkoxides. The choice of base and solvent can influence the reaction's efficiency and selectivity.
A general approach to N-alkylation involves treating the amide with a strong base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via an SN2 mechanism. Softer alkylating agents, such as alkyl sulfates, can also be employed.
| Reagent | Conditions | Product | Reference |
| Methyl Iodide | NaH, DMF | N-methyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | rsc.orgrsc.org |
| Benzyl Bromide | K2CO3, Acetonitrile | N-benzyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | rsc.orgrsc.org |
| Diethyl Sulfate | KOH, Toluene | N-ethyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | rsc.orgrsc.org |
N-Acylation Reactions:
N-acylation introduces an acyl group to the amide nitrogen, forming an N-acylamide or imide derivative. This transformation can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The reactivity of the amide nitrogen is crucial, and the reaction conditions are selected to facilitate the nucleophilic attack of the amide on the acylating agent.
For instance, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. These N-acylated products can exhibit different chemical and physical properties compared to the parent amide.
| Reagent | Conditions | Product | Reference |
| Acetyl Chloride | Triethylamine, CH2Cl2 | N-acetyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | researchgate.net |
| Acetic Anhydride | Pyridine | N-acetyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | researchgate.net |
| Benzoyl Chloride | NaOH (aq), CH2Cl2 | N-benzoyl-N-(4-bromophenyl)-3-oxo-3-phenylpropanamide | researchgate.net |
Reactions at the β-Keto Moiety: Carbonyl Functional Group Interconversions and Condensation Reactions
The β-keto moiety is a highly reactive part of the molecule, characterized by the presence of an active methylene (B1212753) group flanked by two carbonyl groups (one from the ketone and one from the amide). This region is prone to a variety of reactions.
Carbonyl Functional Group Interconversions:
The ketone carbonyl group can undergo various interconversions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is critical to avoid the reduction of the amide group.
Condensation Reactions:
The active methylene group is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate can then participate in various condensation reactions, such as the Knoevenagel or Claisen condensation, with suitable electrophiles. For example, reaction with an aldehyde in the presence of a base like piperidine (B6355638) can lead to the formation of an α,β-unsaturated system. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules. mdpi.com
| Reaction Type | Reagents | Product Type | Reference |
| Knoevenagel Condensation | Benzaldehyde, Piperidine | α,β-unsaturated ketone | mdpi.com |
| Claisen Condensation | Ethyl Acetate (B1210297), Sodium Ethoxide | β-diketone derivative | beilstein-journals.org |
| Michael Addition | Methyl Vinyl Ketone, Base | 1,5-dicarbonyl compound | thieme-connect.de |
Utilization of the Bromine Substituent in Cross-Coupling Reactions and Aryl Functionalization
The bromine atom on the phenyl ring is a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium. nih.govresearchgate.net
Suzuki Coupling:
The Suzuki coupling reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming biaryl structures. For example, reacting this compound with phenylboronic acid would yield N-(biphenyl-4-yl)-3-oxo-3-phenylpropanamide. nih.gov
Heck Coupling:
In the Heck coupling, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing arylamines.
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl derivative | nih.gov |
| Heck Coupling | Styrene | Pd(OAc)2, P(o-tolyl)3 | Stilbene derivative | nih.gov |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Aryl-alkyne derivative | nih.gov |
| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP, NaOtBu | Diaryl amine derivative | nih.gov |
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity:
Regioselectivity is a critical consideration in the reactions of this compound due to the presence of multiple reactive sites. For instance, in reactions involving the β-keto moiety, the deprotonation of the active methylene group is highly favored over other potential deprotonation sites due to the stabilizing effect of the two adjacent carbonyl groups. In cross-coupling reactions, the reaction will selectively occur at the C-Br bond.
Stereoselectivity:
If the reactions create a new chiral center, the stereoselectivity of the transformation becomes important. For example, the reduction of the ketone can lead to a racemic mixture of alcohols unless a chiral reducing agent or catalyst is used. Similarly, in condensation reactions, the formation of new double bonds can lead to E/Z isomers, and the reaction conditions can often be tuned to favor one isomer over the other.
Kinetic and Thermodynamic Aspects of Reactivity Pathways
The kinetic and thermodynamic parameters of the reactions involving this compound are crucial for understanding and optimizing reaction conditions.
Kinetic Control:
Reactions that are under kinetic control yield the product that is formed fastest. For example, at low temperatures, the deprotonation of the active methylene group is kinetically favored, leading to the formation of the enolate at this position.
Thermodynamic Control:
Reactions under thermodynamic control yield the most stable product. In some cases, a kinetically formed product may rearrange to a more thermodynamically stable isomer if the reaction is allowed to proceed for a longer time or at a higher temperature. The relative stability of the possible products will determine the final product distribution under thermodynamic control.
A detailed quantitative analysis of the kinetic and thermodynamic parameters for the reactions of this specific compound would require dedicated experimental studies, which are not extensively available in the current literature.
Supramolecular Chemistry and Intermolecular Interactions in N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide Systems
Analysis of Hydrogen Bonding Networks in Crystalline and Solution Phases
Hydrogen bonds are among the most significant interactions in determining the structure of amide-containing molecules. In both the solid and solution phases, N-(4-bromophenyl)-3-oxo-3-phenylpropanamide is expected to exhibit a rich network of these interactions. Due to the lack of a publicly available crystal structure for this compound at the time of this writing, the analysis of its crystalline phase interactions is based on closely related structures, such as N-(4-bromophenyl)-3,4,5-trimethoxybenzamide and N-(4-bromophenyl)-2-(2-thienyl)acetamide, which share the key N-(4-bromophenyl)amide moiety.
In the crystalline state, the primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen atom. This interaction is a robust and frequently observed motif in the crystal structures of amides. For instance, in the crystal structure of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming a chain along the [-101] direction nih.gov. Similarly, N-(4-bromophenyl)-2-(2-thienyl)acetamide forms linear supramolecular chains along the a-axis via N—H⋯O hydrogen bonding nih.gov. It is highly probable that this compound would adopt a similar arrangement, with the amide N-H group of one molecule forming a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains or tapes.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Analogue |
| N-H⋅⋅⋅O | N-H (amide) | C=O (amide) | 2.909 | 140 | N-(4-bromophenyl)-3,4,5-trimethoxybenzamide nih.gov |
| C-H⋅⋅⋅O | C-H (aromatic) | C=O (amide) | 3.2 - 3.5 | 130 - 160 | General observation in related structures |
| C-H⋅⋅⋅O | C-H (aliphatic) | C=O (amide) | 3.3 - 3.6 | 120 - 150 | General observation in related structures |
In solution, the keto-enol tautomerism of the β-ketoamide functionality introduces the possibility of strong intramolecular hydrogen bonds. The enol form can be stabilized by an O-H⋅⋅⋅O=C intramolecular hydrogen bond, forming a six-membered ring. The keto form may also be stabilized by an N-H⋅⋅⋅O=C intramolecular hydrogen bond . The balance between these intramolecular interactions and intermolecular hydrogen bonds with solvent molecules will depend on the nature of the solvent.
Aromatic rings are a hallmark of this compound, and their interactions are critical to its supramolecular assembly. C-H⋅⋅⋅π interactions, where a C-H bond points towards the face of an aromatic ring, are expected to be present. The phenyl and bromophenyl rings can both act as π-acceptors. These interactions often work in concert with hydrogen bonds to build three-dimensional networks.
π⋅⋅⋅π stacking interactions between the aromatic rings are also anticipated. These can occur in either a face-to-face or an offset (slipped-stack) arrangement. The presence of the bromine atom on one of the phenyl rings can influence the nature of these interactions. Studies on related anisole derivatives have shown that the presence of bromine can have a striking influence on the distances between adjacent aromatic moieties, sometimes inhibiting close π-π stacking researchgate.netnih.gov. The electron-withdrawing nature of the bromine atom can lead to favorable quadrupole-quadrupole interactions in an offset stacking arrangement with the electron-rich phenyl ring.
The bromine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the context of this molecule, the bromine atom could form halogen bonds with the carbonyl oxygen atom or the π-system of an adjacent aromatic ring. While less common than hydrogen bonding, halogen bonds can be highly directional and contribute significantly to the stability of the crystal structure. The strength and prevalence of these interactions would depend on the specific packing arrangement adopted by the molecules.
Crystal Engineering Principles Applied to this compound Systems
Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. For this compound, the principles of crystal engineering can be applied to understand and potentially control its solid-state architecture. The primary synthons, or reliable intermolecular recognition units, are the amide N-H⋅⋅⋅O hydrogen bonds, which are highly likely to form one-dimensional chains.
Solvent-Solute Interactions and Their Influence on Molecular Conformation and Reactivity in Solution
In solution, the behavior of this compound is significantly influenced by its interactions with the solvent. A key aspect of its chemistry in solution is the keto-enol tautomerism inherent to the β-ketoamide functionality.
The equilibrium between the keto and enol forms is sensitive to the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor . In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the solute, potentially disrupting the intramolecular hydrogen bond and shifting the equilibrium towards the keto form. Polar aprotic solvents can also influence the equilibrium by solvating the different tautomers to varying extents.
| Solvent Type | Expected Predominant Tautomer | Rationale |
| Non-polar (e.g., Chloroform) | Enol | Stabilization of the enol form through intramolecular O-H⋅⋅⋅O hydrogen bonding is favored. |
| Polar Protic (e.g., Methanol) | Keto | Solvent molecules form intermolecular hydrogen bonds with the keto and amide groups, disrupting the intramolecular hydrogen bond of the enol form. |
| Polar Aprotic (e.g., DMSO) | Mixture, potentially favoring enol | The solvent can accept hydrogen bonds from the enol O-H and amide N-H, but the lack of solvent donor protons may still allow for a significant population of the intramolecularly hydrogen-bonded enol form. |
This solvent-dependent conformational and tautomeric equilibrium has a direct impact on the molecule's reactivity. The enol form has a nucleophilic C=C double bond, while the keto form has an electrophilic carbonyl carbon. Therefore, the choice of solvent can be used to modulate the reactivity of this compound in chemical synthesis. Computational studies on similar systems have shown that different solvents can lead to distinct predominant conformations, such as helical or β-hairpin structures in peptides, highlighting the crucial role of the solvent environment in dictating molecular shape rsc.org.
Future Directions and Emerging Research Avenues for N 4 Bromophenyl 3 Oxo 3 Phenylpropanamide
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of β-ketoamides, including N-(4-bromophenyl)-3-oxo-3-phenylpropanamide, has traditionally relied on methods that may involve harsh conditions or produce significant waste. Future research is increasingly directed towards developing greener, more efficient, and scalable synthetic protocols. One promising approach involves the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines in the presence of a mild catalyst like sodium acetate (B1210297) in refluxing tetrahydrofuran (B95107) (THF). organic-chemistry.org This method achieves nearly quantitative yields and avoids the side products often seen in traditional syntheses. organic-chemistry.org
Another avenue explores biocatalytic approaches, using enzymes such as alcohol dehydrogenases (ADHs) or lipases (like CAL-B) to mediate the formation of β-ketoamides, often with high stereocontrol. researchgate.net These enzymatic methods operate under mild, environmentally friendly conditions. researchgate.net Furthermore, the development of one-pot reactions, such as the condensation of aldehydes with ethyl diazoacetate catalyzed by substances like molybdenum(VI) dichloride dioxide or NbCl5, presents an efficient route to β-keto esters, which are direct precursors to β-ketoamides. organic-chemistry.org Research into these methodologies aims to reduce reaction steps, minimize solvent use, and lower energy consumption, aligning with the principles of green chemistry.
| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Catalytic Acylation using Dioxinone | Mild reaction conditions (refluxing THF), use of sodium acetate catalyst. | High yields (near quantitative), avoidance of side products, scalability. | organic-chemistry.org |
| Biocatalytic Synthesis | Use of enzymes (e.g., ADHs, CAL-B) as catalysts. | High stereoselectivity, environmentally friendly (mild pH and temperature), potential for chiral analogues. | researchgate.net |
| One-Pot Condensation Reactions | Condensation of aldehydes and diazoacetates with catalysts like Mo(VI) or Nb(V) complexes. | Increased efficiency, reduced workup steps, good yields under mild conditions. | organic-chemistry.org |
| Gem-Diborylalkane Transformation | Transformation of N-Boc protected amides using 1,1-diborylalkanes. | Good to high yields, potential for gram-scale synthesis, tolerance of various functional groups. | researchgate.net |
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction kinetics, mechanisms, and impurity formation is critical for optimizing the synthesis of this compound. The application of in-situ (real-time) spectroscopic techniques is a significant emerging research area. By monitoring the reaction as it happens, chemists can gain detailed mechanistic insights, identify transient intermediates, and ensure reaction completeness, leading to improved yield and purity. morressier.com
Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants and products by monitoring characteristic vibrational bands. Raman spectroscopy offers a complementary view, particularly for reactions in aqueous or solvent-heavy media. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on all species present in the reaction mixture over time. These advanced analytical methods are poised to replace traditional offline analysis (e.g., TLC, GC-MS), enabling more precise control over reaction conditions and facilitating a more rapid optimization process.
| Spectroscopic Technique | Type of Information Provided | Potential Application in Synthesis Monitoring | References |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Real-time concentration changes of functional groups (e.g., C=O, N-H). | Monitoring reactant consumption and product formation; determining reaction endpoints. | morressier.com |
| Raman Spectroscopy | Vibrational information, complementary to IR; excellent for aqueous systems. | Tracking changes in molecular structure and identifying intermediates in solution. | morressier.com |
| In-Situ NMR Spectroscopy | Detailed structural information and quantification of all soluble species. | Elucidating reaction mechanisms, identifying byproducts, and studying kinetics. | researchgate.net |
| Mass Spectrometry | Real-time tracking of molecular weights of reaction components. | Identifying intermediates and products directly from the reaction mixture. | researchgate.net |
Integration of Machine Learning and AI in Computational Chemistry for Predictive Modeling
Quantum chemistry methods enhanced by machine learning can provide highly accurate predictions of molecular properties, including electronic structure and reactivity, at a fraction of the computational cost of traditional methods. energy.gov For instance, AI models could be developed to predict the biological activity of novel analogues of this compound against targets like bacterial enzymes, guiding synthetic efforts towards the most promising candidates. researchgate.net This predictive power allows researchers to prioritize experiments, reducing the time and resources spent on trial-and-error synthesis and screening. uic.edu
| AI/ML Application Area | Specific Task | Potential Impact on Research | References |
|---|---|---|---|
| Property Prediction | Predicting physicochemical properties (solubility, logP) and biological activities (e.g., PTP1B inhibition). | Prioritization of synthetic targets; rapid virtual screening of compound libraries. | nih.govspecialchem.com |
| Reaction Outcome Prediction | Forecasting reaction yields, identifying optimal catalysts, and predicting potential side products. | Accelerated optimization of synthetic routes; improved process efficiency. | specialchem.com |
| Quantum Chemistry Acceleration | Using neural networks to approximate solutions to quantum mechanical equations. | Fast and accurate calculation of electronic properties, reaction barriers, and spectral data. | energy.gov |
| De Novo Drug Design | Generative models to design novel molecules with desired properties. | Discovery of new analogues with potentially enhanced activity or improved properties. | uic.edu |
Design and Synthesis of Structurally Related Analogues for Fundamental Structure-Reactivity Studies
Systematic modification of the molecular structure of this compound is a crucial research avenue for establishing fundamental structure-reactivity relationships (SRRs). By synthesizing a library of structurally related analogues, researchers can probe how specific changes influence the compound's chemical, physical, and potentially biological properties. For example, studies on related α-ketoamides have shown that small structural changes can lead to significant differences in biological activity. semanticscholar.orgacs.org
Future research should focus on modifications at several key positions:
The 4-bromophenyl ring: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) would elucidate the role of electronic effects and lipophilicity.
The phenyl ring: Introducing substituents on this ring would provide insight into steric and electronic influences on the keto-enol tautomerism and reactivity of the β-dicarbonyl system.
Such studies are essential for fine-tuning the compound's properties for specific applications, whether as a synthetic intermediate or as a lead structure in materials science or medicinal chemistry. acs.org
| Analogue Class | Proposed Modification | Rationale for Synthesis | References |
|---|---|---|---|
| Halogen Series | Replace -Br on the N-phenyl ring with -F, -Cl, or -I. | To study the effect of halogen identity on reactivity, crystal packing, and biological interactions. | acs.org |
| N-Aryl Substituent Series | Introduce electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups on the N-phenyl ring. | To probe the electronic influence on amide bond stability and N-H acidity. | mdpi.com |
| Benzoyl Substituent Series | Introduce various substituents on the C-phenyl ring. | To investigate steric and electronic effects on the reactivity of the ketone and adjacent methylene (B1212753) group. | acs.org |
| Linker Modification | Vary the length of the linker between the carbonyl groups or introduce alkyl substituents on the linker. | To understand the impact of conformational flexibility and steric hindrance on the compound's properties. | semanticscholar.org |
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-3-oxo-3-phenylpropanamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-bromoaniline with 3-oxo-3-phenylpropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization : Control reaction temperature (0–5°C during acyl chloride addition), use triethylamine as a base to neutralize HCl byproducts, and monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Improvement : Solvent selection (e.g., DMF for polar intermediates) and extended reaction times (12–24 hours) enhance conversion .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm amide bond formation and aromatic substitution patterns. Key signals include δ 8.1–8.3 ppm (amide NH) and δ 7.2–7.8 ppm (aromatic protons) .
- IR Spectroscopy : Stretching bands at ~1650 cm (C=O of amide) and ~1700 cm (ketone) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 342.04 for CHBrNO) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100 K .
- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement. Key parameters: R-factor < 0.05, wR < 0.15 .
- Validation : Check for disorder in the bromophenyl group using ORTEP-3 for thermal ellipsoid visualization .
Q. What strategies address contradictions in biological activity data across studies?
- Assay Variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and use the SRB (sulforhodamine B) assay for cytotoxicity quantification (IC ± SEM) .
- Structural Confounders : Analyze stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-driven discrepancies, as seen in opioid receptor binding studies .
- Statistical Validation : Apply ANOVA to compare replicates and identify outliers in dose-response curves .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What computational methods support mechanistic studies of its biological activity?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with amide groups and hydrophobic contacts with aromatic rings .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2 Å indicates stable complexes) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
